molecular formula C20H20N2O7 B14777693 Thalidomide-5'-O-PEG2-propargyl

Thalidomide-5'-O-PEG2-propargyl

Cat. No.: B14777693
M. Wt: 400.4 g/mol
InChI Key: ZZGGOWPAWVHARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5’-O-PEG2-propargyl: is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. The compound is designed for research purposes and is not intended for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG2-propargyl involves the conjugation of a thalidomide-based cereblon ligand with a PEG linker and a terminal alkyne group. The process typically involves the following steps:

    Activation of Thalidomide: Thalidomide is first activated to form a reactive intermediate.

    PEGylation: The activated thalidomide is then reacted with a PEG linker to form Thalidomide-PEG.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols, including purification steps such as column chromatography and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-O-PEG2-propargyl undergoes several types of chemical reactions, including:

    Click Chemistry:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for click chemistry reactions.

    Substitution Reactions: Common reagents include nucleophiles such as azides and amines.

Major Products: The major products formed from these reactions are typically bioconjugates, where Thalidomide-5’-O-PEG2-propargyl is linked to other molecules, such as peptides or proteins .

Scientific Research Applications

Thalidomide-5’-O-PEG2-propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.

    Industry: Applied in the development of new materials and nanotechnology .

Mechanism of Action

The mechanism of action of Thalidomide-5’-O-PEG2-propargyl involves its role as a ligand in PROTAC technology. The compound binds to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism is highly specific and efficient, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    Thalidomide-O-PEG2-propargyl: Similar in structure and function, used in PROTAC technology.

    Lenalidomide: Another thalidomide derivative with similar binding properties to CRBN.

    Pomalidomide: A more potent derivative of thalidomide with enhanced activity.

Uniqueness: Thalidomide-5’-O-PEG2-propargyl is unique due to its specific design for click chemistry and its application in PROTAC technology. The presence of the PEG linker improves solubility and stability, while the terminal alkyne group allows for versatile bioconjugation .

Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24)

InChI Key

ZZGGOWPAWVHARV-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.